molecular formula C8H7FN2O B151809 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 39811-07-9

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B151809
CAS No.: 39811-07-9
M. Wt: 166.15 g/mol
InChI Key: WFGVOSSDGZOYNE-UHFFFAOYSA-N
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Description

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, also known as 5-Fluoro-2-methoxybenzimidazole, is an organic compound belonging to the benzimidazole family of heterocyclic compounds. It is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and as a ligand in coordination chemistry.

Scientific Research Applications

Fluorescence Probes and Coordination Chemistry

A derivative of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol, specifically 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, has been synthesized and studied for its fluorescence properties. This compound exhibits strong coordination with Zn2+ ions, resulting in significant fluorescence with a quantum yield of 0.64 and a substantial Stoke's shift. This indicates potential applications in fluorescence-based sensing and bioimaging technologies, particularly for zinc ion detection Zheng Wen-yao, 2012.

Structural Influence in Crystal Engineering

Research on fluorinated (benzo[d]imidazol-2-yl)methanols, including derivatives similar to this compound, has revealed the impact of fluorine atoms on intermolecular hydrogen bonding and crystal packing. These studies are crucial in crystal engineering, where understanding how fluorine atoms influence molecular and crystalline structures can aid in designing materials with desired properties for applications ranging from medicinal chemistry to materials science V. Romanov et al., 2020.

Antiproliferative Activity in Cancer Research

Compounds with a core structure of (1H-benzo[d]imidazol-2-yl) have demonstrated significant antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells. This suggests potential therapeutic applications of this compound derivatives in developing anticancer agents. The ability of these compounds to inhibit tubulin polymerization and induce apoptosis in cancer cells highlights their relevance in cancer research and drug development Kishore Mullagiri et al., 2018.

Material Science and Polymer Synthesis

The synthesis of benzimidazole derivatives on ionic liquid support, facilitated by microwave-assisted techniques, has opened new avenues in material science. These methodologies enable the production of diverse benzimidazole-based scaffolds, which could be essential in developing advanced materials and polymers with specific electrical, optical, and thermal properties K. Chanda et al., 2012.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for “(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol” and similar compounds could involve further exploration of their potential applications in various fields of research from medicine to materials science . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mechanism of Action

Target of Action

Benzimidazole compounds are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

A related compound, a benzimidazole-based fluorescent probe, has been reported to detect fe3+/2+ ions . It’s possible that (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol may interact with its targets in a similar manner.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and presence of other molecules can affect the compound’s stability and interaction with its targets. The compound is recommended to be stored in a dry environment at 2-8°C .

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGVOSSDGZOYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587982
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39811-07-9
Record name (6-Fluoro-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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